molecular formula C₂₃H₂₇D₄Cl₂N₃O B1146734 Opipramol-d4 CAS No. 1215716-70-3

Opipramol-d4

Número de catálogo: B1146734
Número CAS: 1215716-70-3
Peso molecular: 440.44
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Opipramol-d4 is a deuterium-labeled derivative of Opipramol, a tricyclic antidepressant. The deuterium labeling involves the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of the parent compound, Opipramol .

Aplicaciones Científicas De Investigación

Pharmacokinetics and Metabolism

The incorporation of deuterium into opipramol alters its pharmacokinetic properties, which can lead to improved bioavailability and altered metabolic pathways. Studies indicate that deuterated compounds may exhibit different absorption rates and half-lives compared to their non-deuterated counterparts. This characteristic is particularly useful for understanding the drug's behavior in vivo during clinical trials .

Key Findings:

  • Deuteration can influence the pharmacokinetics of drugs, potentially resulting in enhanced efficacy and reduced side effects .
  • This compound is metabolized primarily through the CYP2D6 isoenzyme, similar to its parent compound.

Clinical Applications

Opipramol has been investigated for its efficacy in treating various psychiatric disorders, including anxiety and sleep disturbances. A notable study involved administering opipramol to patients with severe sleep bruxism, demonstrating significant reductions in bruxism episodes after an 8-week treatment period .

Case Study Summary:

  • Participants: 19 individuals diagnosed with severe sleep bruxism.
  • Treatment: 100 mg of opipramol administered nightly for 8 weeks.
  • Results: A reduction in bruxism episodes was observed in 78.85% of participants, with minimal side effects reported .

Biochemical Mechanisms

This compound acts primarily as a sigma receptor agonist, which differentiates it from traditional tricyclic antidepressants that typically inhibit monoamine reuptake. This unique mechanism contributes to its anxiolytic and mood-enhancing effects without the common side effects associated with other antidepressants .

Mechanistic Insights:

  • Sigma Receptor Interaction: this compound's interaction with sigma receptors leads to modulation of neurotransmitter systems involved in mood regulation.
  • Cellular Effects: The compound influences various cellular processes, including gene expression and signaling pathways related to anxiety and depression .

Research Findings Table

StudyObjectiveMethodologyKey Findings
Russak et al. (2019)Investigate deuterium substitution effectsLiterature reviewDeuteration may improve pharmacokinetic profiles of drugs
Controlled Case Series (2021)Assess effectiveness in sleep bruxism8-week trial with vPSGSignificant reduction in bruxism episodes; minimal side effects reported
Anxiety Disorders Review (2020)Evaluate efficacy in anxiety treatmentMeta-analysisOpipramol shows potential benefits for anxiety management

Mecanismo De Acción

Análisis Bioquímico

Biochemical Properties

Opipramol-d4 interacts with various enzymes and proteins. It is primarily metabolized by the CYP2D6 isoenzyme . The dopamine D4 receptor, which has biochemical and signaling properties, is one of the key proteins it interacts with . The interactions of this compound with these biomolecules are crucial in its role in biochemical reactions.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to have a biphasic action, with prompt initial improvement of tension, anxiety, and insomnia followed by improved mood later .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It does not inhibit monoamine reuptake like most other tricyclic antidepressants, but instead acts primarily as a SIGMAR1 agonist . This unique mechanism of action involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Studies have shown that Opipramol has proven efficacy in somatoform disorders with effects on symptoms of somatization, anxiety, and depression .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is partially metabolized in the liver to deshydroxyethylopipramol . Metabolism occurs through the CYP2D6 isoenzyme . This could also include any effects on metabolic flux or metabolite levels.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Opipramol-d4 involves the incorporation of deuterium into the molecular structure of Opipramol. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperature and pressure to ensure the selective incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and maintain the required reaction conditions. The final product is purified using techniques such as chromatography to ensure high purity and isotopic enrichment .

Análisis De Reacciones Químicas

Types of Reactions

Opipramol-d4 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deuterated analogs with altered pharmacokinetic properties .

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

Opipramol-d4 is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The incorporation of deuterium can alter the metabolic pathways and improve the stability of the compound, making it a valuable tool in scientific research .

Actividad Biológica

Opipramol-d4, a deuterated analog of the atypical tricyclic antidepressant opipramol, is primarily recognized for its role as a sigma receptor agonist. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in the management of anxiety disorders and sleep disturbances. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

This compound is characterized by the following chemical properties:

PropertyValue
CAS Number 1215716-70-3
Molecular Formula C23H25D4N3O
Molecular Weight 367.5 g/mol
Density 1.129 g/cm³
Melting Point 100-101°C
Boiling Point 555.1°C at 760 mmHg
Flash Point 290.5°C

This compound acts primarily as a sigma (σ) receptor agonist with a Ki value of approximately 50 nM, indicating its potent interaction with sigma recognition sites . This mechanism is crucial for its effects on neurotransmitter systems, particularly in modulating dopaminergic activity.

Anxiety and Sleep Disorders

Recent studies have highlighted the effectiveness of opipramol in managing sleep bruxism (SB), a condition characterized by involuntary teeth grinding during sleep. A controlled case series involving 19 participants demonstrated that a single 100 mg dose of opipramol at bedtime significantly reduced SB episodes. The study reported a decrease in all measured parameters of SB in 78.85% of participants after an 8-week treatment period .

Dopaminergic Activity

In vivo studies have shown that this compound increases dopamine release in animal models. For instance, intraperitoneal administration of opipramol at doses ranging from 5 to 50 mg/kg resulted in elevated levels of dopamine metabolites (DOPAC and HVA) in the striatum without altering steady-state dopamine levels . This indicates a potential role for this compound in enhancing dopaminergic signaling.

Case Studies

  • Effectiveness in Sleep Bruxism
    • Participants : 19 healthy adults diagnosed with severe SB.
    • Treatment : Daily dose of 100 mg opipramol for 8 weeks.
    • Results : Significant reduction in SB parameters observed in most participants; only minor side effects noted, such as transient sleepiness .
  • Dopamine Release Study
    • Model : Sprague-Dawley rats.
    • Dosage : Administered doses ranged from 5 to 50 mg/kg.
    • Findings : Increased metabolism of dopamine was observed, suggesting that this compound may enhance dopaminergic activity through sigma receptor modulation .

Summary of Findings

The biological activity of this compound reveals its potential as a therapeutic agent for anxiety-related disorders and sleep disturbances. Its mechanism as a sigma receptor agonist underpins its pharmacological effects, particularly regarding dopaminergic modulation.

Key Research Highlights

  • Reduction in Sleep Bruxism : Significant effectiveness noted with minimal side effects.
  • Dopaminergic Modulation : Evidence of increased dopamine metabolism supports its potential use in treating disorders related to dopaminergic dysregulation.

Propiedades

IUPAC Name

2-[4-(3-benzo[b][1]benzazepin-11-ylpropyl)piperazin-1-yl]-1,1,2,2-tetradeuterioethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O/c27-19-18-25-16-14-24(15-17-25)12-5-13-26-22-8-3-1-6-20(22)10-11-21-7-2-4-9-23(21)26/h1-4,6-11,27H,5,12-19H2/i18D2,19D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNZFUWZUGRBMHL-AUZVCRNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCN2C3=CC=CC=C3C=CC4=CC=CC=C42)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])O)N1CCN(CC1)CCCN2C3=CC=CC=C3C=CC4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.